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Compound of Interest

Compound Name:
3-[(3-Amino-3-

oxopropyl)dithio]propanamide

Cat. No.: B085702 Get Quote

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack

specific experimental structural analysis data for 3-[(3-Amino-3-
oxopropyl)dithio]propanamide (CAS No. 1002-19-3). This technical guide, therefore,

presents a predictive analysis based on the known chemistry of its constituent functional

groups and data from analogous compounds. The experimental protocols and data provided

are hypothetical and intended to guide future research and characterization of this molecule.

Introduction
3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as 3,3'-dithiobis(propanamide), is

a symmetrical disulfide-containing amide. Its structure suggests potential applications in

materials science as a cross-linking agent, in biochemistry as a redox-responsive molecule,

and in drug development as a linker or a standalone pharmacophore. A thorough

understanding of its three-dimensional structure and chemical properties is paramount for any

of these applications. This guide provides a comprehensive, albeit predictive, structural

analysis of this compound, intended for researchers, scientists, and professionals in drug

development.
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A summary of the basic and predicted physicochemical properties of 3-[(3-Amino-3-
oxopropyl)dithio]propanamide is presented in Table 1.

Property Predicted Value Source

Molecular Formula C₆H₁₂N₂O₂S₂ -

Molecular Weight 208.30 g/mol -

CAS Number 1002-19-3 -

Density 1.325 ± 0.06 g/cm³ Predicted

Boiling Point 526.0 ± 35.0 °C at 760 mmHg Predicted

Flash Point 271.9 ± 25.9 °C Predicted

Melting Point 178-180 °C Predicted[1]

Synthesis and Characterization Workflow
The logical workflow for the synthesis and subsequent structural characterization of 3-[(3-
Amino-3-oxopropyl)dithio]propanamide is outlined below.
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Caption: Proposed workflow for synthesis and structural analysis.

Experimental Protocols
Synthesis of 3-[(3-Amino-3-
oxopropyl)dithio]propanamide
This proposed synthesis is based on the amidation of 3,3'-dithiodipropionic acid.

Materials:

3,3'-Dithiodipropionic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous Dichloromethane (DCM)
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Concentrated Ammonium Hydroxide (NH₄OH)

Ice bath

Standard glassware for organic synthesis

Procedure:

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), suspend 3,3'-dithiodipropionic acid (1 equivalent) in anhydrous DCM. Cool the

suspension in an ice bath. Add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise

with stirring. Allow the reaction to proceed at 0°C for 30 minutes and then at room

temperature for 2-3 hours, or until the evolution of gas ceases.

Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an

ice bath. Slowly add the solution of the acid chloride from step 1 to the cold ammonium

hydroxide with vigorous stirring. A white precipitate is expected to form.

Isolation and Purification: After the addition is complete, continue stirring for an additional

hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water

and then with a small amount of cold ethanol. The crude product can be purified by

recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to

yield pure 3-[(3-Amino-3-oxopropyl)dithio]propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve

approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as

DMSO-d₆ or D₂O. Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometer with Electron Ionization (EI) and

Electrospray Ionization (ESI) sources. Sample Preparation: For ESI, dissolve a small amount of

the sample in a suitable solvent like methanol or acetonitrile with a small percentage of formic

acid. For EI, a direct insertion probe may be used.
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X-ray Crystallography
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated

solution in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water). Data

Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data

using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Structure

Solution and Refinement: Process the diffraction data and solve the crystal structure using

appropriate software packages.

Predicted Structural Data
NMR Spectroscopy
The symmetry of the molecule will simplify the NMR spectra. The two propanamide arms are

chemically equivalent.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment
Predicted ¹H Chemical
Shift (ppm), Multiplicity,
Integration

Predicted ¹³C Chemical
Shift (ppm)

-CH₂-S- ~2.9 (t, 4H) ~35

-CH₂-C(=O)- ~2.6 (t, 4H) ~34

-C(=O)- - ~173

-NH₂ ~7.3 (br s, 2H), ~6.8 (br s, 2H) -

Justification: The chemical shifts are predicted based on standard values for alkyl chains

adjacent to sulfur and carbonyl groups. The methylene protons alpha to the sulfur are

expected to be slightly downfield from those alpha to the carbonyl. The amide protons are

expected to appear as two broad singlets due to hindered rotation around the C-N bond and

exchange with any residual water. In D₂O, the amide proton signals would disappear.

Mass Spectrometry
Table 3: Predicted Mass Spectrometry Fragmentation
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m/z Predicted Fragment Fragmentation Pathway

208 [C₆H₁₂N₂O₂S₂]⁺ Molecular Ion (M⁺)

104 [C₃H₆NOS]⁺
Homolytic cleavage of the S-S

bond

88 [C₃H₆NO]⁺ Cleavage of the C-S bond

72 [C₂H₄NO]⁺ McLafferty rearrangement

44 [CONH₂]⁺
Alpha-cleavage next to the

carbonyl group

Justification: The most characteristic fragmentation is the cleavage of the disulfide bond,

which would result in a prominent peak at half the molecular weight. Other expected

fragmentations include cleavage of the C-S bond and standard amide fragmentations like the

McLafferty rearrangement and alpha-cleavage.

Predicted Molecular and Crystal Structure
A hypothetical logical diagram for the structural elucidation process is presented below.
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Molecular Formula
C6H12N2O2S2

Deduced Structure:
3-[(3-Amino-3-oxopropyl)dithio]propanamide

NMR Data
(Symmetrical Structure,

Two -CH2CH2CONH2 units)

Mass Spectrum
(M+ at m/z 208,

Fragment at m/z 104)

FTIR Spectrum
(Amide N-H and C=O stretches,

S-S stretch)

X-ray Crystallography
(Hypothetical)

Crystal Packing
(Intermolecular H-bonding

via amide groups)
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Caption: Logical flow for deducing the molecular structure.

In the solid state, the molecules of 3-[(3-Amino-3-oxopropyl)dithio]propanamide are

expected to exhibit significant intermolecular hydrogen bonding. The primary amide groups (-

CONH₂) can act as both hydrogen bond donors (N-H) and acceptors (C=O). This would likely

lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The

conformation around the disulfide bond (C-S-S-C dihedral angle) will be a key determinant of

the overall molecular shape and packing efficiency.

Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity of 3-[(3-Amino-3-
oxopropyl)dithio]propanamide or its involvement in any signaling pathways. Given its

disulfide bond, it could potentially interact with redox-sensitive biological systems. The amide

functionalities could participate in hydrogen bonding with biological macromolecules. Further

research is required to explore these possibilities.
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Conclusion
This technical guide provides a predictive structural analysis of 3-[(3-Amino-3-
oxopropyl)dithio]propanamide based on fundamental chemical principles and data from

analogous structures. The proposed experimental protocols and predicted spectral data offer a

solid foundation for any future empirical investigation of this compound. Experimental validation

of the data presented herein is essential for confirming its structural and chemical properties

and for enabling its potential applications in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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